![molecular formula C23H18ClN5O B2987670 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-54-2](/img/structure/B2987670.png)
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups. It has a quinazolin-5-amine core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group, a 2-methoxyphenyl group, and a triazolo group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Quinazolin-5-amines can participate in a variety of reactions due to the presence of the amine group and the aromatic rings .Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Activity
Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting potential for anticancer applications (Reddy et al., 2015).
Antihistaminic Agents
Alagarsamy et al. (2008) synthesized a series of novel triazoloquinazolin-5-ones and tested them for H(1)-antihistaminic activity. One compound emerged as particularly active, showing promise as a new class of H1-antihistaminic agents with minimal sedation compared to chlorpheniramine maleate, indicating potential for safer allergy treatments (Alagarsamy et al., 2008).
Vascular Disrupting Agents
Driowya et al. (2016) tested triazoloquinazoline derivatives for their ability to inhibit tubulin polymerization and disrupt cancer cell growth, with some compounds showing potent anticancer activity and effects on cell shape, migration, and tube formation in endothelial cells. This highlights their potential as vascular disrupting agents for cancer treatment (Driowya et al., 2016).
Molecular Docking and Structure Analysis
Wu et al. (2022) synthesized and characterized a triazoloquinazoline derivative, analyzing its structural properties through X-ray crystallography and DFT calculations. Molecular docking suggested favorable interactions with SHP2 protein, indicating potential for therapeutic applications in targeting specific proteins (Wu et al., 2022).
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-20-9-5-2-6-16(20)14-25-22-18-7-3-4-8-19(18)29-23(26-22)21(27-28-29)15-10-12-17(24)13-11-15/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPARLHJAGISBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.